molecular formula C11H14N4S B7436829 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine

8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine

Cat. No.: B7436829
M. Wt: 234.32 g/mol
InChI Key: XYENWRSBABRAQA-UHFFFAOYSA-N
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Description

8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This compound is characterized by the presence of a sulfanyl group attached to a purine ring, with a 3,3-dimethylcyclobutyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a purine derivative with a suitable thiol reagent under basic conditions.

    Introduction of the 3,3-dimethylcyclobutyl Group: The 3,3-dimethylcyclobutyl group is introduced via an alkylation reaction. This step requires the use of a strong base and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The purine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids, depending on the nature of the substituent.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine compounds.

Scientific Research Applications

8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine is unique due to its specific structural features, such as the 3,3-dimethylcyclobutyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-11(2)3-7(4-11)16-10-14-8-5-12-6-13-9(8)15-10/h5-7H,3-4H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYENWRSBABRAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)SC2=NC3=NC=NC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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